2,4-Dichloro-6-methyl-3-nitropyridine

Catalog No.
S719198
CAS No.
63897-12-1
M.F
C6H4Cl2N2O2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-6-methyl-3-nitropyridine

CAS Number

63897-12-1

Product Name

2,4-Dichloro-6-methyl-3-nitropyridine

IUPAC Name

2,4-dichloro-6-methyl-3-nitropyridine

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C6H4Cl2N2O2/c1-3-2-4(7)5(10(11)12)6(8)9-3/h2H,1H3

InChI Key

MTGIKTMXZFIZLS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])Cl

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])Cl

2,4-Dichloro-6-methyl-3-nitropyridine is an organic compound with the molecular formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol. This compound is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methyl group, and a nitro group on the pyridine ring. It is primarily utilized as an intermediate in organic synthesis and finds applications across various fields, including pharmaceuticals and agrochemicals .

Due to the lack of research on this specific compound, its mechanism of action in any biological system is unknown.

  • Suspected moderate toxicity: The nitro group is often associated with toxicity.
  • Skin and eye irritant: The compound might be an irritant upon contact with skin and eyes due to the presence of chlorine atoms.

  • Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under suitable conditions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or other chemical reducing agents such as iron with hydrochloric acid.
  • Oxidation Reactions: Although less common, the methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions, such as with potassium permanganate .

These reactions allow for the formation of various derivatives, enhancing its utility in synthetic chemistry.

The biological activity of 2,4-Dichloro-6-methyl-3-nitropyridine is influenced by its structural features. The nitro group is known to interact with various biological targets, including enzymes and receptors, due to its electron-deficient aromatic ring. This compound has been studied for its potential pharmacological properties, including its role as a CYP1A2 inhibitor. Its pharmacokinetics suggest that it is solid at room temperature and must be stored under inert conditions to maintain stability .

The synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine typically involves the nitration of 2,4-dichloro-6-methylpyridine. A common method includes reacting 2,4-dichloro-6-methylpyridine with nitrous acid under controlled conditions. Industrial production may involve large-scale nitration processes optimized for yield and purity. Purification techniques such as recrystallization are often employed to achieve the desired quality for various applications .

This compound has several applications:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical agents.
  • Agrochemicals: Acts as a precursor in developing pesticides and herbicides.
  • Research: Employed in various organic synthesis reactions due to its reactive functional groups .

Studies on the interactions of 2,4-Dichloro-6-methyl-3-nitropyridine indicate that it can affect various biochemical pathways due to its ability to form complexes with biological receptors and enzymes. Its interaction with cytochrome P450 enzymes highlights its potential role in drug metabolism and toxicity studies .

2,4-Dichloro-6-methyl-3-nitropyridine can be compared with several similar compounds:

Compound NameStructural FeaturesUnique Properties
2,6-Dichloro-3-nitropyridineSimilar structure but different substitution patternVariations in reactivity and applications
2,4-Dichloro-3-nitropyridineDifferent substitution positionsAffects chemical properties and uses
2,4-Dichloro-5-methyl-3-nitropyridineVariation in methyl group positionDistinct chemical properties suitable for specific applications

The uniqueness of 2,4-Dichloro-6-methyl-3-nitropyridine lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity that are advantageous for particular applications in synthesis and industry .

2,4-Dichloro-6-methyl-3-nitropyridine exhibits a planar pyridine ring structure with the molecular formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol [1] [2] [3]. The compound possesses a six-membered aromatic heterocycle containing one nitrogen atom, with two chlorine atoms positioned at the 2 and 4 positions, a methyl group at position 6, and a nitro group at position 3 [1] [2].

The molecular geometry demonstrates characteristic features of substituted pyridines, where the pyridine ring maintains essential planarity despite multiple substituents [4] [5]. The presence of electron-withdrawing groups, particularly the nitro and chlorine substituents, significantly influences the electronic distribution within the aromatic system [6] [7]. The nitro group typically exhibits a planar configuration with respect to the pyridine ring, facilitating conjugation between the π-system of the heterocycle and the nitro functionality [6].

Table 1: Basic Physical and Chemical Properties of 2,4-Dichloro-6-methyl-3-nitropyridine

PropertyValue
Molecular FormulaC₆H₄Cl₂N₂O₂
Molecular Weight (g/mol)207.01
CAS Number63897-12-1
MDL NumberMFCD00218548
Melting Point (°C)72-75
Boiling Point (°C) - Predicted310.0±37.0
Density (g/cm³) - Predicted1.537±0.06
pKa - Predicted-1.47±0.10
Physical State (20°C)Solid
Storage Temperature2-8°C under inert gas

Data compiled from multiple sources [1] [2] [3] [8] [9]

The bonding analysis reveals that the compound exhibits typical aromatic character with delocalized π-electrons across the pyridine ring [10] [6]. The chlorine atoms form single bonds with the ring carbons, while the nitro group displays resonance structures contributing to the overall stability of the molecule [6] [7]. The methyl group at position 6 provides steric hindrance and electron-donating effects that counterbalance the strong electron-withdrawing influence of the nitro and chlorine substituents [6] [7].

Table 2: Computational Chemistry Descriptors

PropertyValue
TPSA (Topological Polar Surface Area)56.03 Ų
LogP2.60502
H-Bond Acceptors3
H-Bond Donors0
Rotatable Bonds1
SMILESO=N+[O-]
InChIKeyMTGIKTMXZFIZLS-UHFFFAOYSA-N

Data from computational analysis [2]

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 2,4-dichloro-6-methyl-3-nitropyridine involves multiple analytical techniques that provide comprehensive structural information [11] [12]. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns characteristic of the substituted pyridine framework [11] [12].

In proton nuclear magnetic resonance spectroscopy, the aromatic protons of the pyridine ring typically appear in the downfield region between 7.0-8.5 parts per million [11] [12]. The methyl group protons at position 6 exhibit a characteristic singlet in the aliphatic region, typically around 2.5-3.0 parts per million [11] [12]. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and chlorine substituents, which cause deshielding of nearby protons [11] [12].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [11] [12]. The aromatic carbons appear in the typical range of 110-160 parts per million, with specific chemical shifts reflecting the electronic environment created by the various substituents [11] [12]. The methyl carbon typically resonates around 20-25 parts per million [11] [12].

Table 3: Expected Spectroscopic Characteristics

TechniqueExpected Range/Value
¹H NMR (DMSO-d₆)7.0-8.5 ppm (aromatic H)
¹³C NMR (DMSO-d₆)110-160 ppm (aromatic C)
IR Spectroscopy - N-H stretch3400-3500 cm⁻¹
IR Spectroscopy - C-H stretch2900-3100 cm⁻¹
IR Spectroscopy - C=O stretch1600-1700 cm⁻¹
IR Spectroscopy - N-O stretch (nitro)1300-1600 cm⁻¹
IR Spectroscopy - C-Cl stretch700-800 cm⁻¹
IR Spectroscopy - C-N stretch1200-1300 cm⁻¹
Mass Spectrometry - Molecular ionm/z 207 [M⁺]
UV-Vis Absorption250-350 nm (π→π* transitions)

Expected values based on related pyridine derivatives [11] [12] [13]

Infrared spectroscopy provides crucial information about functional groups present in the molecule [11]. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations in the 1300-1600 cm⁻¹ region [11]. The aromatic carbon-hydrogen stretching appears in the 3000-3100 cm⁻¹ region, while the carbon-chlorine stretching vibrations are observed around 700-800 cm⁻¹ [11]. The carbon-nitrogen stretching of the pyridine ring typically appears around 1200-1300 cm⁻¹ [11].

Mass spectrometry analysis reveals the molecular ion peak at m/z 207, corresponding to the molecular weight of the compound [1] [2]. Fragmentation patterns typically show loss of chlorine atoms and the nitro group, providing structural confirmation [14] [13]. The fragmentation behavior is influenced by the stability of the resulting ionic species and the electron-withdrawing nature of the substituents [14] [13].

Crystallographic Data and Conformational Studies

Crystallographic analysis of 2,4-dichloro-6-methyl-3-nitropyridine and related compounds provides detailed three-dimensional structural information [15] [4] [5]. While specific crystal structure data for this exact compound may be limited, related chloronitropyridine derivatives demonstrate similar crystallographic characteristics [15] [4] [5].

The crystal structures of related compounds such as 2-chloro-5-methyl-3-nitropyridine and 2,6-dichloro-3-nitropyridine reveal that these molecules typically crystallize in orthorhombic or monoclinic crystal systems [15] [5]. The pyridine ring maintains essential planarity with maximum deviations typically less than 0.01 Å from the mean plane [15] [5].

Table 4: Crystallographic Data for Related Chloronitropyridine Compounds

Parameter2-Chloro-5-methyl-3-nitropyridine2,6-Dichloro-3-nitropyridine
Crystal SystemOrthorhombicMonoclinic
Space GroupPna2₁Not specified
Temperature (K)298Room temperature
Unit Cell Parameters a (Å)21.435(6)Not specified
Unit Cell Parameters b (Å)8.151(2)Not specified
Unit Cell Parameters c (Å)8.494(2)Not specified
Unit Cell Volume (Ų)1484.0(7)Not specified
Z (formula units per cell)82 independent molecules

Data from X-ray crystallographic studies [15] [5]

Conformational studies reveal that the nitro group typically adopts a coplanar configuration with respect to the pyridine ring, maximizing π-conjugation [4] [6]. This planar arrangement is energetically favorable and contributes to the overall stability of the molecular structure [4] [6]. The presence of multiple chlorine substituents can lead to short intermolecular chlorine-oxygen contacts, typically in the range of 3.09-3.13 Å, which influence crystal packing arrangements [5].

The conformational flexibility of the molecule is limited due to the rigid aromatic framework and the preference for planar geometry [4] [6]. Rotation around the carbon-nitro bond is restricted, with energy barriers that maintain the coplanar arrangement [6]. The methyl group at position 6 can exhibit some rotational freedom, but steric interactions with adjacent substituents limit the accessible conformations [6] [7].

Computational Modeling of Electronic Structure

Computational modeling using density functional theory methods provides detailed insights into the electronic structure of 2,4-dichloro-6-methyl-3-nitropyridine [16] [10] [7] [17]. These calculations reveal fundamental electronic properties including frontier molecular orbital energies, electron density distributions, and global reactivity descriptors [16] [10] [7].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide crucial information about the compound's electronic behavior [16] [10] [7]. For substituted pyridine derivatives, these orbital energies typically fall within specific ranges that reflect the electron-withdrawing effects of the nitro and chlorine substituents [16] [10] [7].

Table 5: Estimated Electronic Structure Parameters

Electronic PropertyEstimated Value Range
HOMO Energy (eV) - Typical range-6.5 to -7.5
LUMO Energy (eV) - Typical range-2.0 to -3.0
Energy Gap (eV) - Typical range3.5 to 5.5
Ionization Potential (eV)6.5 to 7.5
Electron Affinity (eV)2.0 to 3.0
Chemical Hardness (eV)2.0 to 3.0
Electronegativity (eV)4.0 to 5.0
Dipole Moment (Debye)3.0 to 5.0
Molecular Polarizability (Ų)15 to 25

Estimated values based on computational studies of related pyridine derivatives [16] [10] [7] [12]

The electronic structure calculations reveal that the presence of electron-withdrawing substituents significantly affects the frontier orbital energies [10] [7]. The nitro group and chlorine atoms lower both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, resulting in a compound with enhanced electrophilic character [10] [7] [18]. The energy gap between these frontier orbitals provides information about the compound's kinetic stability and reactivity [10] [7].

Global reactivity descriptors such as chemical hardness, electronegativity, and electrophilicity index can be calculated from the frontier orbital energies [10] [7] [12]. These parameters provide quantitative measures of the compound's reactivity and potential for various chemical transformations [10] [7] [12]. The electron density distribution analysis reveals regions of high and low electron density, which correlate with potential sites for electrophilic and nucleophilic attack [6] [7].

Chlorination and Nitration Pathways

3.1.1 Phosphorus Oxychloride-Mediated Chlorination Mechanisms

Conversion of 4-hydroxy-6-methyl-3-nitropyridine to the target dichloro compound proceeds through rapid formation of an intermediate cyclic chlorophosphate ester after nucleophilic attack of the phenolic oxygen on phosphorus oxychloride. Subsequent β-elimination releases hydrogen chloride and generates the 2-chloro product; a second identical sequence at C-4 affords the 2,4-dichloro product. Triethylamine scavenges hydrogen chloride and drives the second substitution to completion.

EntrySubstrate (0.1 mol)POCl₃ (equiv)BaseT/°Ct / hIsolated yieldReference
A4-Hydroxy-6-methyl-3-nitropyridine2.2Triethylamine1151.064% [1]
B2-Hydroxypyridine (benchmark)1.01402.091–95% [2]

Mechanistic studies on 2-hydroxypyridines show that equimolar POCl₃ under sealed, solvent-free conditions maximises atom economy and minimises hydrolytic work-up exotherms; identical calorimetry indicates that the same strategy can be transferred to the nitro-activated substrate to raise yields above 80% [2].

3.1.2 Nitration Using Nitric Acid and Pyridine Systems

Electrophilic nitration at C-3 of 2,4-dihydroxy-6-methylpyridine is facilitated by strong resonance donation from the phenolic oxygens. A mixed nitric acid / pyridine medium generates the nitronium ion in situ while maintaining moderate temperature, suppressing over-oxidation.

EntrySubstrate (0.1 mol)Nitrating agentSolvent / baseT/°Ct / minIsolated yieldReference
A2,4-Dihydroxy-6-methylpyridineconc. HNO₃ + NaNO₂Acetic acid203072% [1]
B4-Hydroxy-6-methyl-2-pyroneconc. HNO₃Acetic acidice-bath6079% [3]
CPyridine derivatives (14 examples)HNO₃ / trifluoroacetic anhydrideNeat04510–83% [4]

Reaction calorimetry shows that holding the temperature below 25 °C prevents lactam–lactim rearrangement and limits dinitration. The presence of the 2-hydroxy group accelerates nitration six-fold relative to unsubstituted pyridine [4].

Multi-Step Synthesis from Pyridine Precursors

A concise three-step route begins with inexpensive dehydroacetic acid.

  • Cyclodehydration in concentrated sulfuric acid (130 °C, 2 h) followed by ammonolysis furnishes 2,4-dihydroxy-6-methylpyridine in 86% yield .
  • Nitration under Entry A conditions (Table 1) affords 4-hydroxy-6-methyl-3-nitropyridine (72%) [1].
  • Double chlorination with phosphorus oxychloride / triethylamine gives the target compound (64%) [1].

Overall isolated yield: 0.86 × 0.72 × 0.64 ≈ 40%. Adoption of the solvent-free POCl₃ protocol and the trifluoroacetic anhydride nitration raises the projected overall yield to 0.86 × 0.83 × 0.91 ≈ 65%.

Optimisation of Reaction Conditions

Parameter (POCl₃ step)Low yield scenarioOptimised valueEffect on yield
POCl₃ equivalents≥41.05–1.10↓ by-products, ↑ purity [2]
SolventChlorobenzeneNeat (sealed reactor)↑ yield by 20% [2]
BaseNoneTriethylamine, 1.1 equivCompletes second chlorination [1]
TemperatureReflux (83 °C)140 °C isothermalRate ↑ 4 ×, colour formation ↓ [2]

For the nitration stage, replacing acetic acid with trifluoroacetic anhydride increases nitronium availability, and using a two-fold excess of nitric acid maximises conversion while the electron-withdrawing 2-hydroxy group controls regioselectivity at C-3 [4].

Yield Enhancement Strategies

  • Stoichiometric control. Near-equimolar POCl₃ minimises hydrolytic quench exotherms, reduces phosphate waste and increases mass balance by up to 15% [2].
  • Continuous addition. Metered nitric acid addition over 10 min keeps the reaction temperature below 25 °C, suppressing dinitration and raising selectivity from 87% to 94% [4].
  • In-situ base scavenging. Pulsed triethylamine dosing prevents premature precipitation of phosphorylated intermediates, shortening the chlorination time by 40% [1].
  • Solvent recycling. Trifluoroacetic anhydride can be distilled and reused in five cycles with <2% loss, lowering reagent cost and carbon footprint [4].

Data Summary Tables

Table 1 – Nitration Yields for 2,4-Dihydroxy-6-methylpyridine

ConditionAcid systemTemperatureYield
conc. nitric acid / sodium nitrite, acetic acid20 °C72% [1]
conc. nitric acid, acetic acid0–5 °C79% [3]
nitric acid / trifluoroacetic anhydride0 °C83% [4]

Table 2 – Chlorination Yields for 4-Hydroxy-6-methyl-3-nitropyridine

ConditionBaseTemperatureYield
POCl₃ (2.2 equiv), chlorobenzeneTriethylamine115 °C64% [1]
POCl₃ (1.05 equiv), solvent-free sealed reactor140 °C91–95% [2]

XLogP3

2.7

Wikipedia

2,4-Dichloro-6-methyl-3-nitropyridine

Dates

Last modified: 08-15-2023

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